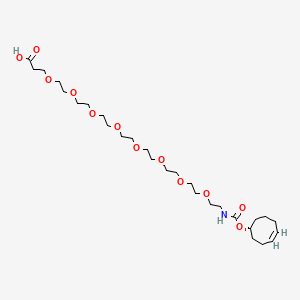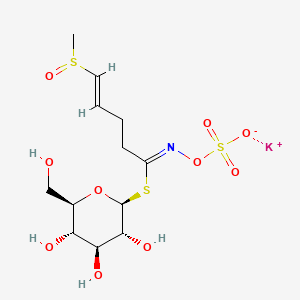
Manganese tripeptide-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Manganese tripeptide-1 is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of amino acids to form the tripeptide chain, followed by the incorporation of manganese ions. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity and quality .
化学反応の分析
Types of Reactions
Manganese tripeptide-1 undergoes various chemical reactions, including:
Oxidation: The manganese ion in the peptide can participate in redox reactions, leading to the formation of different oxidation states.
Reduction: The peptide can be reduced under specific conditions to alter its chemical properties.
Substitution: The peptide can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can exhibit different biological activities .
科学的研究の応用
Manganese tripeptide-1 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its redox properties.
Biology: Studied for its role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and promoting wound healing.
Industry: Utilized in the formulation of anti-aging and anti-inflammatory skincare products.
作用機序
The mechanism of action of manganese tripeptide-1 involves its interaction with cellular targets and pathways. The peptide can modulate the activity of enzymes and proteins involved in cellular signaling, leading to the regulation of various biological processes. For example, it can enhance collagen production and reduce inflammation by downregulating pro-inflammatory cytokines .
類似化合物との比較
Manganese tripeptide-1 is often compared with other bioactive peptides such as copper tripeptide-1 and palmitoyl pentapeptide-4. While all these peptides exhibit anti-aging properties, this compound is unique due to its specific interaction with manganese ions, which enhances its antioxidant and anti-inflammatory effects .
List of Similar Compounds
- Copper tripeptide-1
- Palmitoyl pentapeptide-4
- Carnosine
- Soybean peptide
- Black rice oligopeptides
特性
分子式 |
C14H21MnN6O4 |
|---|---|
分子量 |
392.29 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;manganese(3+) |
InChI |
InChI=1S/C14H23N6O4.Mn/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q-1;+3/p-2/t10-,11-;/m0./s1 |
InChIキー |
RRJBNSKBENJJDA-ACMTZBLWSA-L |
異性体SMILES |
C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
正規SMILES |
C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


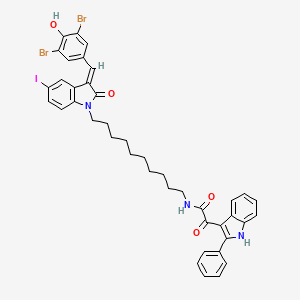
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
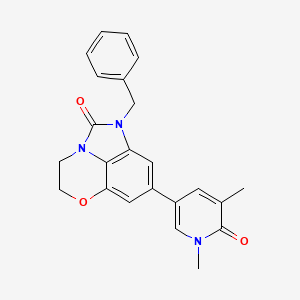

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
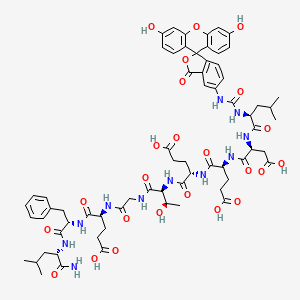
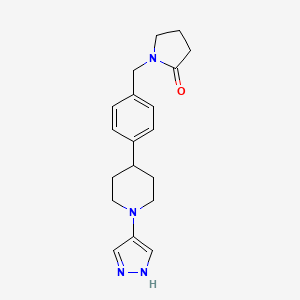

![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)

